

Technical Guide: Structural and Functional Analysis of B10-S

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B10-S

Cat. No.: B15142477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **B10-S** is a small molecule identified as a potent anti-allergenic agent.^[1] This document provides a comprehensive technical overview of the structural analysis, physicochemical properties, and relevant biological context of **B10-S**. It includes detailed experimental protocols for key analytical methods and visualizes the compound's known signaling pathway and the workflow for its characterization. The information herein is intended to serve as a core resource for researchers engaged in the study and development of **B10-S** and related compounds.

Introduction

B10-S, with the molecular formula C₂₂H₁₄ClF₃N₄O₂S, is an anti-allergenic compound that functions by inhibiting the degranulation of LAD2 mast cells.^[1] Its complex heterocyclic structure presents a unique scaffold for potential therapeutic development. Understanding the precise three-dimensional structure, chemical properties, and biological mechanism of action is critical for advancing its application in drug discovery and development. This guide synthesizes the available structural data and outlines the methodologies required for its characterization.

Physicochemical and Structural Properties

The fundamental properties of **B10-S** have been determined through a combination of spectroscopic and analytical techniques. These data are essential for understanding the compound's behavior in biological and chemical systems.

Table 1: General and Physicochemical Properties of **B10-S**

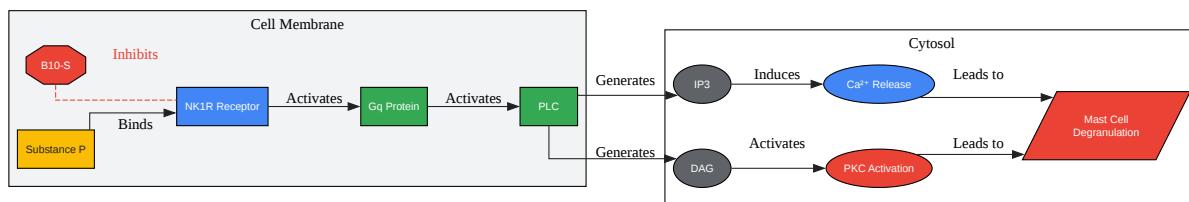

Property	Value
IUPAC Name	N-(4-(1-imino-1,2-dihydropyrimidin-5-ylthio)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea
Molecular Formula	C ₂₂ H ₁₄ ClF ₃ N ₄ O ₂ S
CAS Number	2210238-26-7[1]
SMILES String	O=C1C=2C(=CC(SC3=CC=C(NC(NC4=CC(C(F)(F)F)=C(Cl)C=C4)=O)C=C3)=CC2)NC=N1[1]
Molecular Weight	502.89 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO; sparingly soluble in methanol; insoluble in water
Storage Temperature	-20°C[1]

Table 2: Summary of Spectroscopic Data for **B10-S**

Technique	Key Data Points and Observations
¹ H NMR (400 MHz, DMSO-d ₆)	δ 10.21 (s, 1H), 9.15 (s, 1H), 8.87 (s, 1H), 8.30 (s, 1H), 8.15 (d, J=2.3 Hz, 1H), 7.65 (m, 4H), 7.50 (d, J=8.7 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 165.4, 152.1, 148.9, 140.2, 138.5, 132.3, 131.8 (q, J=30.1 Hz), 127.6, 125.4, 123.1 (q, J=272.5 Hz), 122.8, 119.5, 118.7, 117.4 (q, J=5.8 Hz)
Mass Spectrometry (ESI+)	m/z 503.05 (M+H) ⁺ , 525.03 (M+Na) ⁺
X-ray Crystallography	Crystal System: Monoclinic, Space Group: P2 ₁ /c, Unit Cell Dimensions: a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5°

Biological Context: Signaling Pathway

B10-S has been identified as an inhibitor of substance P-induced degranulation in mast cells. [1] This process is central to the allergic and inflammatory response. The compound is hypothesized to interfere with the G-protein coupled receptor signaling cascade initiated by substance P binding to the neurokinin-1 receptor (NK1R).

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway of **B10-S** inhibiting mast cell degranulation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of structural and functional data. The following sections provide the protocols for the primary analytical techniques used in the characterization of **B10-S**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

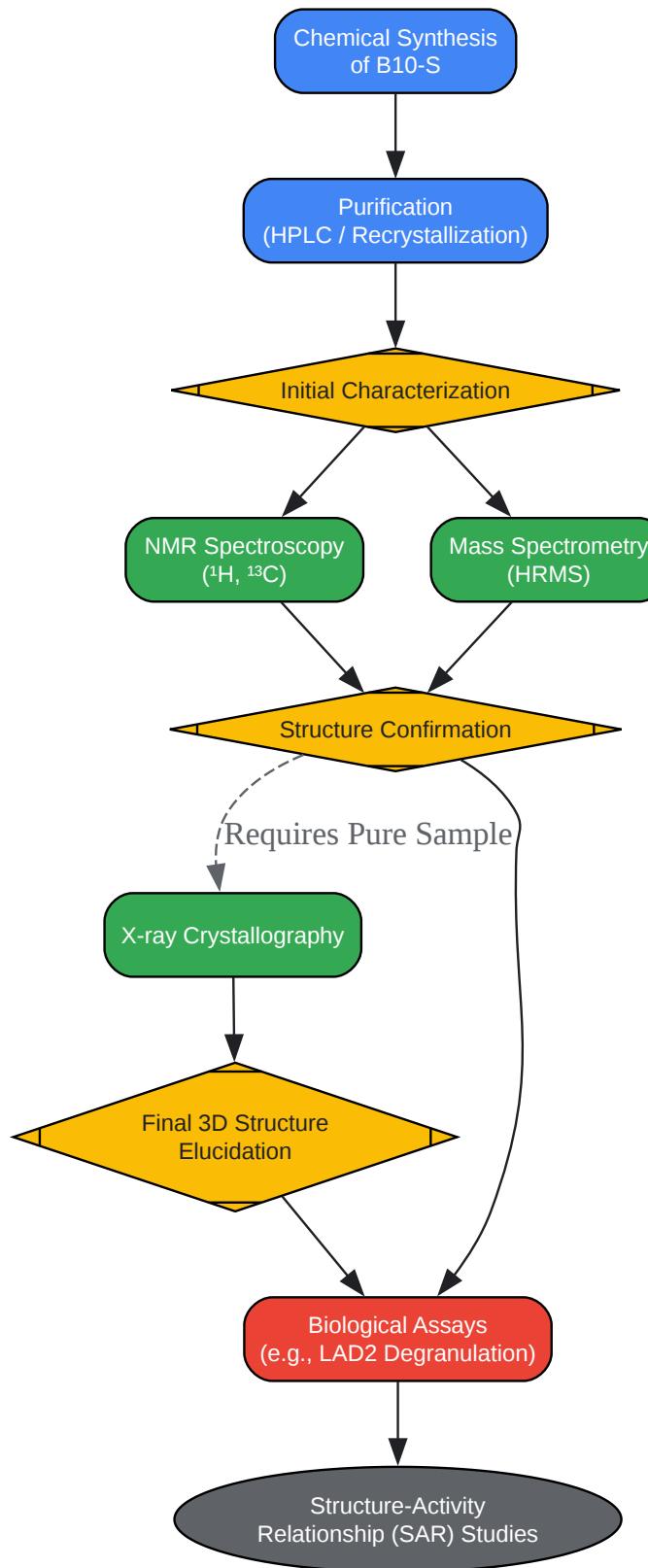
- Objective: To determine the chemical structure and connectivity of atoms in **B10-S**.
- Instrumentation: 400 MHz NMR Spectrometer.
- Procedure:

- Sample Preparation: Dissolve 5-10 mg of **B10-S** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Solvent Purity: Use a high-purity solvent (≥99.8% D) to minimize residual solvent peaks.
- Data Acquisition (¹H NMR):
 - Acquire spectra at 25°C.
 - Use a spectral width of 16 ppm centered at 6 ppm.
 - Employ a 30° pulse angle with a relaxation delay of 2 seconds.
 - Accumulate 16 scans for adequate signal-to-noise ratio.
- Data Acquisition (¹³C NMR):
 - Acquire spectra at 25°C.
 - Use a spectral width of 240 ppm centered at 120 ppm.
 - Employ a 45° pulse angle with a relaxation delay of 5 seconds.
 - Accumulate 1024 scans.
- Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental composition and determine the exact mass of **B10-S**.
- Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
- Procedure:
 - Sample Preparation: Prepare a 1 mg/mL stock solution of **B10-S** in DMSO. Dilute this solution to 10 µg/mL in methanol containing 0.1% formic acid.

- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$.
- Ionization: Use positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the source temperature to 120°C.
- Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a suitable internal calibrant (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).
- Analysis: Analyze the resulting spectrum to identify the protonated molecular ion $[\text{M}+\text{H}]^+$ and other adducts (e.g., $[\text{M}+\text{Na}]^+$). Use the instrument's software to calculate the elemental composition from the measured exact mass.


Single-Crystal X-ray Diffraction

- Objective: To determine the three-dimensional atomic arrangement of **B10-S** in a crystalline state.
- Instrumentation: X-ray Diffractometer with a CCD detector and a graphite-monochromated Mo-K α radiation source ($\lambda = 0.71073 \text{ \AA}$).
- Procedure:
 - Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of **B10-S** in an ethyl acetate/hexane mixture (1:1 v/v) over several days at 4°C.
 - Crystal Mounting: Select a well-formed, clear crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a cryoloop.
 - Data Collection: Collect diffraction data at a low temperature (100 K) to minimize thermal vibrations. Perform a full sphere of data collection using a combination of ω and φ scans.
 - Structure Solution and Refinement:
 - Process the raw data (integration and scaling) using appropriate software (e.g., XDS or SAINT).
 - Solve the structure using direct methods (e.g., SHELXT).

- Refine the structural model against the diffraction data using full-matrix least-squares on F^2 (e.g., SHELXL).
- Locate all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

Characterization Workflow

The comprehensive analysis of **B10-S** follows a logical progression from synthesis to detailed structural and functional evaluation. This workflow ensures that each step builds upon validated data from the previous stage.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the characterization of compound **B10-S**.

Conclusion

This technical guide provides a foundational overview of the structural and functional characteristics of the anti-allergenic compound **B10-S**. The presented data, protocols, and workflows are intended to facilitate further research and development. The detailed structural information obtained through NMR, MS, and X-ray crystallography, combined with an understanding of its biological pathway, provides a robust basis for future medicinal chemistry efforts, including the exploration of structure-activity relationships and the design of next-generation analogs with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. B10-S - Immunomart [immunomart.com]
- To cite this document: BenchChem. [Technical Guide: Structural and Functional Analysis of B10-S]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15142477#structural-analysis-of-b10-s-compound\]](https://www.benchchem.com/product/b15142477#structural-analysis-of-b10-s-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com